Hydrogen Bond Donor/Acceptor Count Differential vs. 4-Amino Linker Analog
The target compound possesses three hydrogen bond donor (HBD) sites (pyrimidine 4-NH2 [×2], 6-OH [×1]) and three hydrogen bond acceptor (HBA) sites (pyrimidine N1, N3, carbamate C=O), totaling six H-bonding functional groups . The closest commercially available analog, tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7), contains only one HBD (the NH linker) and four HBA sites, totaling five H-bonding groups . The extra HBD pair from the 4-amino group on the target compound provides a bidentate donor motif known to form critical twin hydrogen bonds with the kinase hinge region in aminopyrimidine-based inhibitors [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | 3 HBD (4-NH2 ×2, 6-OH), 3 HBA (pyrimidine N1, N3, carbamate C=O); total = 6 H-bonding groups |
| Comparator Or Baseline | CAS 1380300-87-7: 1 HBD (NH linker), 4 HBA; total = 5 H-bonding groups |
| Quantified Difference | +2 HBD sites (3 vs. 1); +1 total H-bonding group (6 vs. 5) |
| Conditions | Structural analysis based on SMILES: CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC(=O)N2)N (target) vs. CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC=C2 (comparator) |
Why This Matters
The twin HBD motif from the 4-amino group enables bidentate hinge-binding interactions with kinase ATP pockets, a pharmacophore feature absent in the mono-donor analog, directly influencing target engagement potential in kinase screening cascades.
- [1] Ellis DA, Gordhan HM, Lichorowic CL, Sturdivant JM, Delong MA, et al. Azetidinyl pyrimidines and uses thereof. European Patent EP-4363058-A1, assigned to Aerie Pharmaceuticals, Inc., published 2024-05-08. View Source
